molecular formula C30H22N2 B13706086 N-(3-Biphenylyl)-9-phenylcarbazol-3-amine

N-(3-Biphenylyl)-9-phenylcarbazol-3-amine

Cat. No.: B13706086
M. Wt: 410.5 g/mol
InChI Key: KEPXNYPMYRMHEZ-UHFFFAOYSA-N
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Description

N-(3-Biphenylyl)-9-phenylcarbazol-3-amine is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Biphenylyl)-9-phenylcarbazol-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction is usually carried out in an aqueous or alcoholic solvent under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of the compound with high purity and yield. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-Biphenylyl)-9-phenylcarbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(3-Biphenylyl)-9-phenylcarbazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Biphenylyl)-9-phenylcarbazol-3-amine involves its interaction with specific molecular targets. In the context of cancer treatment, the compound acts as an inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in immune checkpoint regulation. By blocking this pathway, the compound enhances the immune system’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in electronic devices and as a potential therapeutic agent .

Properties

Molecular Formula

C30H22N2

Molecular Weight

410.5 g/mol

IUPAC Name

9-phenyl-N-(3-phenylphenyl)carbazol-3-amine

InChI

InChI=1S/C30H22N2/c1-3-10-22(11-4-1)23-12-9-13-24(20-23)31-25-18-19-30-28(21-25)27-16-7-8-17-29(27)32(30)26-14-5-2-6-15-26/h1-21,31H

InChI Key

KEPXNYPMYRMHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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